molecular formula C13H17ClN2O3 B193073 1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride CAS No. 70918-74-0

1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine hydrochloride

Cat. No. B193073
CAS RN: 70918-74-0
M. Wt: 284.74 g/mol
InChI Key: TUKBWYXLYINULI-UHFFFAOYSA-N
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Patent
US04377581

Procedure details

A suspension of piperazine (11.88 g.) and sodium acetate (20.30 g.) in a mixture of water (70 ml.) and acetone (95 ml.) was stirred at 10°-15° C., then concentrated hydrochloric acid was added (about 35 ml.) until the pH of the solution reached 1.5. 1,4-Benzodioxan-2-carbonyl chloride (31.0 g.) and sodium hydroxide (5 N, about 45 ml.) were then added portionwise while maintaining the temperature at 10°-15° C., the sodium hydroxide maintaining the pH at 1.7-2.2. After the addition was complete, the pH was adjusted to 2.0 by the addition of sodium hydroxide, the suspension was stirred for a further 30 minutes. Water was then added until a homogeneous solution resulted, the acetone removed in vacuo, and the aqueous phase was basified to pH 8-9 with sodium hydroxide (5 N), re-extracted with chloroform (3×200 ml.) and the extracts washed with water, dried (MgSO4) and evaporated in vacuo. The oily residue was dissolved in ethyl acetate, treated with ethereal hydrogen chloride, evaporated in vacuo and the solid residue triturated with ether, followed by recrystallization from methanol to give N-(1,4-benzodioxan-2-carbonyl)-piperazine hydrochloride (4.85 g.), M.P. 265°-267° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.88 g
Type
reactant
Reaction Step Two
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Seven
Quantity
95 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C([O-])(=O)C.[Na+].Cl.[O:13]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[O:16][CH2:15][CH:14]1[C:23]([Cl:25])=[O:24].[OH-].[Na+]>O.CC(C)=O>[ClH:25].[O:13]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[O:16][CH2:15][CH:14]1[C:23]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)=[O:24] |f:1.2,5.6,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.88 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
31 g
Type
reactant
Smiles
O1C(COC2=C1C=CC=C2)C(=O)Cl
Name
Quantity
45 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
95 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 10°-15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 10°-15° C.
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the suspension was stirred for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
resulted
CUSTOM
Type
CUSTOM
Details
the acetone removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
re-extracted with chloroform (3×200 ml.)
WASH
Type
WASH
Details
the extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
treated with ethereal hydrogen chloride
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the solid residue triturated with ether
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
Cl.O1C(COC2=C1C=CC=C2)C(=O)N2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: CALCULATEDPERCENTYIELD 12.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.